Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
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Overview
Description
Ethyl 3,4-dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylate is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1,3,5-triene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an ester group, followed by methoxylation to introduce the methoxy groups at the 3 and 4 positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play crucial roles in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate can be compared with other similar compounds, such as:
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a ketone group instead of an ester group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: This compound contains a nitrile group, which significantly alters its chemical properties and reactivity.
These comparisons highlight the uniqueness of Ethyl 3,4-dimethoxybicyclo[42
Properties
IUPAC Name |
ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)10-5-8-6-11(15-2)12(16-3)7-9(8)10/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVKHOMYMXYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=C(C=C12)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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